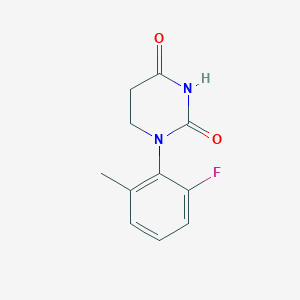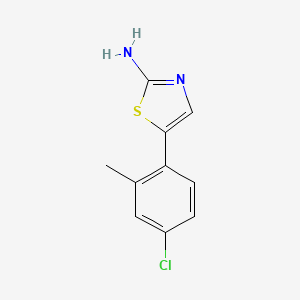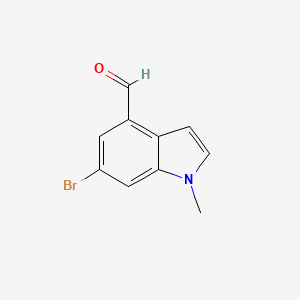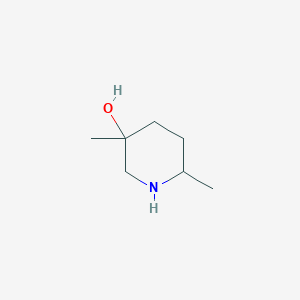
Piperidine, 3-methoxy-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 3-methoxy-2-phenyl- is a heterocyclic organic compound that features a six-membered ring containing one nitrogen atom This compound is a derivative of piperidine, which is a common scaffold in medicinal chemistry due to its presence in many natural alkaloids and synthetic pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 3-methoxy-2-phenyl- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine.
Industrial Production Methods
In an industrial setting, the production of Piperidine, 3-methoxy-2-phenyl- may involve continuous flow chemistry techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Análisis De Reacciones Químicas
Types of Reactions
Piperidine, 3-methoxy-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol and a base for methoxylation; phenylboronic acid and a palladium catalyst for phenylation.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Piperidine, 3-methoxy-2-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Piperidine, 3-methoxy-2-phenyl- involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: The parent compound, lacking the methoxy and phenyl groups.
3-Methoxypiperidine: Contains only the methoxy group at the 3-position.
2-Phenylpiperidine: Contains only the phenyl group at the 2-position
Uniqueness
Piperidine, 3-methoxy-2-phenyl- is unique due to the combined presence of both the methoxy and phenyl groups, which enhance its chemical reactivity and potential biological activities. This combination allows for more diverse applications in medicinal chemistry and other fields .
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
3-methoxy-2-phenylpiperidine |
InChI |
InChI=1S/C12H17NO/c1-14-11-8-5-9-13-12(11)10-6-3-2-4-7-10/h2-4,6-7,11-13H,5,8-9H2,1H3 |
Clave InChI |
UVDSWBWYSWGUCZ-UHFFFAOYSA-N |
SMILES canónico |
COC1CCCNC1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one;pyridin-1-ium](/img/structure/B14778729.png)
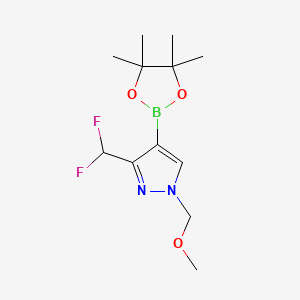
![7-[5-chloro-3-hydroxy-2-[4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B14778735.png)
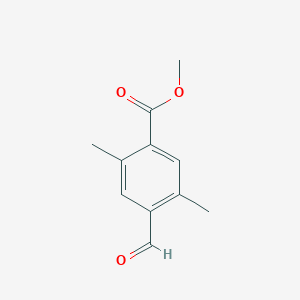
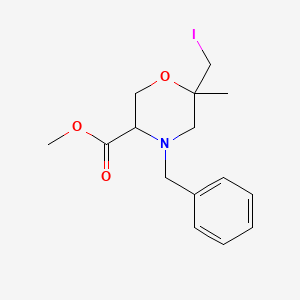
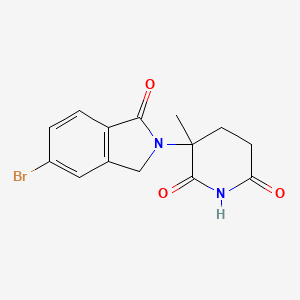
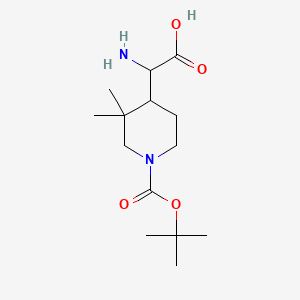
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14778769.png)
